Plectasin
Descripción
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
GFGCNGPWDEDDMQCHNHCKSIKGYKGGYCAKGGFVCKCY |
Origen del producto |
United States |
Origin and Biosynthesis of Plectasin
Isolation and Identification from Pseudoplectania nigrella
Plectasin was initially isolated and identified from the saprophytic ascomycete fungus Pseudoplectania nigrella, commonly known as the ebony cup fungus. asm.orgmedindia.netfrontiersin.orgnih.govasm.orgscientific.netscilit.comtaylorandfrancis.comresearchgate.net The discovery, reported in 2005, involved extracting mRNA from the mycelia of Pseudoplectania nigrella, followed by cDNA synthesis and insertional mutagenesis. asm.orgnih.gov This process allowed researchers to identify the genetic sequence encoding the this compound peptide. asm.orgnih.gov this compound is a peptide composed of 40 amino acids and contains three disulfide bonds, which are crucial for its structural stability and biological function. asm.org It is classified as a fungal defensin (B1577277), sharing structural similarities with defensins found in various invertebrates like spiders, scorpions, dragonflies, and mussels, suggesting a possible common ancestral gene. sciencedaily.commedindia.netresearchgate.netsoton.ac.uk
Genetic Basis of this compound Production in Fungi
The production of this compound in Pseudoplectania nigrella is governed by its genetic makeup. While the detailed genetic regulatory mechanisms in the native fungus are subjects of ongoing research, studies have focused on expressing the this compound gene in other organisms for recombinant production. For instance, the coding sequence of this compound has been optimized and expressed in Escherichia coli as a fusion protein to establish a bacterium-based production system. nih.govscientific.net This involved cloning the optimized sequence into expression vectors and purifying the resulting fusion protein before cleaving it to obtain mature this compound. nih.govscientific.net Similarly, expression in Pichia pastoris has also been explored, offering advantages like high cell density cultures and relatively easy purification. frontiersin.org These studies highlight the genetic tractability of this compound production, enabling its exploration and potential large-scale manufacturing through recombinant DNA technology.
Exploration of this compound Biosynthetic Pathways
The precise biosynthetic pathway of this compound in Pseudoplectania nigrella involves the ribosomal synthesis of the peptide as a precursor, followed by post-translational modifications, including the formation of its characteristic disulfide bonds. As a ribosomally synthesized peptide, its production differs from that of secondary metabolites synthesized by large multienzyme complexes like non-ribosomal peptide synthetases or polyketide synthases. Research indicates that this compound's mechanism of action involves interfering with bacterial cell wall synthesis by binding to Lipid II, a crucial precursor molecule. asm.orgfrontiersin.orgsoton.ac.uknews-medical.netuu.nluu.nlnih.govmdpi.comnih.gov This interaction prevents the correct assembly of the peptidoglycan layer, essential for bacterial cell wall integrity. asm.orgnews-medical.netuu.nluniprot.org Studies utilizing techniques such as nuclear magnetic resonance spectroscopy and computational modeling have been employed to understand the structural details of the this compound-Lipid II complex and identify key residues involved in this interaction. soton.ac.ukuu.nlnih.gov Furthermore, the presence of calcium ions has been shown to enhance this compound's antibacterial activity by coordinating with specific regions of the peptide, leading to structural changes that improve its effectiveness. news-medical.netuu.nl
Structural Biology of Plectasin
Primary Amino Acid Sequence Analysis
Plectasin is composed of 40 amino acids. globalscientificjournal.comasm.orgbiorxiv.orgbiorxiv.orgresearchgate.net The primary amino acid sequence of this compound (PDB: 6K50_A) is GFGCNGPWNEDDLRCHNHCKSIKGYKGGYCAKGGFVCKCY. frontiersin.org Multiple sequence alignment analysis shows that this compound shares sequence similarity (41-57%) with other antibacterial ancient invertebrate-type defensins (AITDs) from various species, including fungi and invertebrates like mussels, dragonflies, spiders, scorpions, and ticks. frontiersin.orgnih.gov this compound has a distinctive tetrapeptide stretch of anionic amino acids (residues 9-12) in its N-loop region, specifically Asn5, Gly6, Asp11, and Asp12, which are suggested not to contribute to antimicrobial activity. acs.orgfrontiersin.orgnih.gov
Secondary Structural Elements: Alpha-Helix and Beta-Sheet Conformations
This compound exhibits well-defined secondary structural elements, including an alpha-helix and an antiparallel beta-sheet. biorxiv.orgbiorxiv.orgresearchgate.netmdpi.com The alpha-helix is typically located between residues M13 and S21, or residues 8-16 in some analyses. biorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.orgnih.gov The antiparallel beta-sheet is formed by two strands, often cited as G28-A31 and V36-C39, or residues 23-27 and 32-36. biorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.orgnih.gov These secondary structures are stabilized by disulfide bonds. biorxiv.orgbiorxiv.orgresearchgate.net Circular dichroism (CD) spectroscopy can be used to analyze the secondary structure content of this compound and its variants under different conditions. frontiersin.orgmdpi.com
Tertiary Fold: Cysteine-Stabilized Alpha-Beta (CSαβ) Motif
This compound folds into a characteristic cysteine-stabilized alpha-beta (CSαβ) motif. rcsb.orgglobalscientificjournal.comresearchgate.netfrontiersin.orgnih.govmdpi.compnas.orgresearchgate.netresearchgate.netnih.gov This tertiary structure is also found in defensins from various invertebrates and resembles the fold of potassium channel-blocking scorpion toxins. rcsb.orgglobalscientificjournal.comresearchopenworld.com The CSαβ motif is considered a prerequisite for the structure and function of many defensins. pnas.org The spatial structure of this compound consists of three domains: the N-terminal loop, the amphiphilic alpha-helix center, and two inverted parallel beta-folds at the C-terminal, collectively forming the CSαβ motif. mdpi.com
Disulfide Bond Connectivity and Their Role in Structural Integrity
The structure of this compound is stabilized by three intramolecular disulfide bonds. globalscientificjournal.comacs.orgasm.orgbiorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.orgbiosynth.com The specific disulfide bond connectivities have been reported as Cys4-Cys30, Cys15-Cys37, and Cys19-Cys39. biorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.orgbiosynth.com Another source indicates the pairings as Cys4-Cys26, Cys11-Cys33, and Cys15-Cys35 based on structural simulations of a this compound variant. frontiersin.orgnih.gov Additionally, some literature describes the disulfide bridges as between C1 and C5, C2 and C4, and C3 and C6, stabilizing the alpha helix-beta motif tertiary structure. globalscientificjournal.com These disulfide bonds are essential for the structural integrity and activity of this compound. acs.orgasm.orgresearchgate.net The presence of these cystines is linked to the peptide's stability during storage and its full activity. acs.orgnih.gov Complete unfolding of this compound is observed only upon reduction of all cystines. acs.orgnih.gov
Conformational Dynamics and Stability under Varying Environmental Conditions
This compound exhibits high conformational stability, largely due to its disulfide bonds. acs.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov Studies using molecular dynamics simulations and NMR have investigated the effect of pH and ionic strength (NaCl) on the conformational stability of this compound variants. acs.orgnih.gov While secondary structures remain intact under various physiochemical conditions, flexibility can increase with pH, potentially due to changes in electrostatics around the anionic tetrapeptide stretch (residues 9-12). acs.orgnih.gov this compound has shown good stability and maintained bactericidal activity at high temperatures and under strong acidic and alkaline conditions. researchgate.net In membrane environments, this compound has been observed to be conformationally stable. soton.ac.uk
Supramolecular Assembly and Fibrillation Characteristics of this compound
This compound can undergo reversible supramolecular assembly into helical non-amyloid fibrils. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov This fibril formation is a pH- and concentration-dependent process that follows sigmoidal kinetics, suggesting a nucleation step is required for fibril growth. biorxiv.orgresearchgate.netnih.gov The fibrils adopt a right-handed helical superstructure composed of two protofilaments, each consisting of double helical, left-handed structures. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov The native-like protein structure, including the alpha-helix and beta-sheet, remains intact upon fibril formation. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net The assembly is stabilized by both polar and hydrophobic interactions, with an outer hydrophobic ring and an inner hydrophobic center playing roles. researchgate.net The loop region between the alpha-helix and beta-sheet is involved in the interactions that stabilize the superstructure. biorxiv.org Notably, the antimicrobial activity of this compound does not appear to be compromised by fibril formation, which could potentially allow for a slow release of the bioactive monomer. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net this compound's interaction with its target, Lipid II, involves oligomerization into dense supra-structures that form on bacterial membranes containing Lipid II. nih.gov This oligomerization and target binding are interdependent and are enhanced by calcium ion coordination to this compound's anionic patch. nih.gov
Mechanisms of Antimicrobial Action of Plectasin
Inhibition of Bacterial Cell Wall Biosynthesis
Bacterial cell wall biosynthesis is a crucial process for maintaining cellular integrity and survival. Plectasin interferes with this pathway by specifically interacting with Lipid II, a key building block of peptidoglycan, the main component of the bacterial cell wall. uu.nlfrontiersin.orgplos.orgsoton.ac.uk This interaction prevents Lipid II from being utilized in the synthesis of new cell wall material, ultimately leading to cell death. uu.nlsoton.ac.uk
Specific Binding to Lipid II: A Key Peptidoglycan Precursor
This compound demonstrates specific and efficient binding to Lipid II. researchgate.netnih.gov Lipid II is a peptidoglycan precursor characterized by a hydrophilic head group containing N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) coupled to a pentapeptide, linked to a long bactoprenol (B83863) chain via a pyrophosphate group. plos.org this compound's antimicrobial action is directly linked to its ability to bind this vital molecule. uu.nlresearchgate.netfrontiersin.org Early studies suggested an equimolar stoichiometric complex formation between Lipid II and this compound. uu.nlresearchgate.netnih.gov
Formation of this compound-Lipid II Supramolecular Complexes on Bacterial Membranes
Recent research has revealed a more intricate process beyond a simple one-to-one binding. This compound forms dense supramolecular structures on bacterial membranes that contain Lipid II. researchgate.netnih.govnews-medical.netuu.nlscitechdaily.com These large assemblies effectively trap Lipid II, preventing it from escaping and being incorporated into the growing cell wall. researchgate.netnews-medical.netuu.nlscitechdaily.com This mechanism has been likened to the action of Velcro, where this compound forms "hooks" that latch onto bacterial "loops" (Lipid II), trapping them within the larger structure even if individual bonds break. news-medical.netuu.nlscitechdaily.com The formation of these supramolecular complexes is a calcium-sensitive process. researchgate.netnih.gov
Structural Basis of Lipid II Recognition and Sequestration
The interaction between this compound and Lipid II involves specific amino acid residues in this compound. Key residues such as Phe2, Gly3, Cys4, His18, and Cys37 have been identified as crucial for this interaction. frontiersin.orgdovepress.com These residues interact with the pyrophosphate group and the D-γ-glutamic acid of Lipid II through hydrogen bonding and salt bridges, respectively. frontiersin.orgdovepress.com Structural studies using techniques like solid-state nuclear magnetic resonance (ssNMR) and atomic force microscopy (AFM) have provided insights into the formation and nature of the this compound-Lipid II complex on membranes. researchgate.netnews-medical.netuu.nlscitechdaily.com Upon Lipid II binding in membranes, marked signal changes are observed in the entire this compound peptide, indicating structural rearrangements not seen in micelles. researchgate.net The β-sheet of this compound becomes stabilized in the complex, and changes are also observed in the αβ-loop and the N-terminal loop around the anionic patch. researchgate.net Hydrophobic residues, particularly in the β-loop and N-loop, are involved in anchoring this compound to the membrane, facilitating the interaction with Lipid II. researchgate.net The conformational flexibility of Lipid II within the membrane also appears to enable it to form complexes with this compound via different binding modes. soton.ac.uk
Modulation of Bacterial Cell Wall Assembly Processes
By sequestering Lipid II within the supramolecular complexes on the membrane surface, this compound effectively prevents its transport and incorporation into the peptidoglycan layer. This disrupts the essential transglycosylation and transpeptidation reactions that are vital for cell wall elongation and cross-linking. The depletion of available Lipid II at the site of cell wall synthesis inhibits the assembly of new peptidoglycan strands, leading to defects in the cell wall structure and ultimately bacterial lysis. The accumulation of the soluble cell-wall precursor UDP-MurNAc-pentapeptide in this compound-treated cells further supports the inhibition of cell wall synthesis at the level of Lipid II utilization. uu.nl
Role of Metal Ions in this compound Activity
The antimicrobial activity of this compound is significantly influenced by the presence of metal ions, particularly calcium. researchgate.netnews-medical.netuu.nlscitechdaily.comresearchgate.net
Calcium Ion Coordination and Allosteric Modulation of this compound Structure
Calcium ions enhance this compound's antibacterial activity. researchgate.netnews-medical.netuu.nlscitechdaily.comresearchgate.net These ions coordinate with specific regions of the this compound peptide, leading to structural changes. researchgate.netnews-medical.netuu.nlscitechdaily.com Calcium ion coordination to this compound's prominent anionic patch, located in the N-terminal loop, is crucial for enhancing its activity. researchgate.netnih.govuu.nl This binding causes allosteric changes in the this compound structure that markedly improve its ability to oligomerize and bind to Lipid II. researchgate.netnih.gov In the presence of Ca²⁺, this compound forms a densely packed carpet-like supra-structure on the membrane surface, whereas in the absence of Ca²⁺, the supra-structure is more dynamic and heterogeneous. researchgate.net This global rigidification of this compound in the presence of Ca²⁺, as observed by ssNMR, correlates with the enhanced formation of the stable supramolecular complex and improved antimicrobial effectiveness. researchgate.netnews-medical.netuu.nlscitechdaily.com
Data Table: Effect of Calcium Ions on this compound Activity
While specific quantitative data for fold improvement based on calcium concentration can vary depending on the bacterial strain and experimental conditions, research indicates a notable enhancement.
| Condition | Effect on this compound Activity (relative to absence of added Ca²⁺) | Source Indices |
| Presence of Calcium Ions | Markedly improved / enhanced | researchgate.netnih.govnews-medical.netuu.nlscitechdaily.comresearchgate.net |
| Increasing Ca²⁺ concentration | Improves activity (e.g., 4-8 fold improvement observed in one assay) | researchgate.net |
Impact of Ion Binding on Antimicrobial Efficacy
The antimicrobial effectiveness of this compound is significantly enhanced by the presence of calcium ions. researchgate.netuu.nlnews-medical.netscitechdaily.com These ions coordinate with specific regions of the this compound molecule, particularly a prominent anionic patch. uu.nlnih.gov This coordination induces structural changes in this compound, which in turn markedly improve its antibacterial activity. researchgate.netuu.nlnews-medical.netscitechdaily.com The calcium ions play a critical role in facilitating the oligomerization of this compound and its binding to Lipid II. researchgate.netnih.gov The interdependence of oligomerization, target binding, and calcium ion coordination highlights a calcium-sensitive supramolecular killing mechanism employed by this compound. researchgate.netnih.gov
Analysis of Membrane Interaction and Permeabilization
This compound interacts with the bacterial plasma membrane where its target, Lipid II, resides. researchgate.net While this compound's primary mechanism is the inhibition of cell wall synthesis via Lipid II binding, its interaction with the membrane is crucial for accessing its target and forming the supramolecular structures. researchgate.netresearchgate.netuu.nlnews-medical.netscitechdaily.com
Studies utilizing techniques such as atomic force microscopy and electron microscopy have investigated the effects of this compound treatment on bacterial morphology. researchgate.netasm.org These investigations have shown that this compound treatment can lead to increased roughness of the bacterial membrane surface. researchgate.net Some findings suggest that the formation of dense supramolecular structures by this compound on the membrane might cause localized degradation of the peptidoglycan layer. researchgate.net However, importantly, despite these interactions and structural changes on the membrane surface, this compound does not typically cause widespread membrane disruption or permeabilization in the same manner as many other AMPs. frontiersin.orgmedycynawet.edu.pl
This compound's mechanism of action fundamentally differs from that of classical membrane-disrupting antimicrobial peptides. frontiersin.orgmedycynawet.edu.plmdpi.com Many AMPs exert their effects by directly compromising the integrity of the bacterial cell membrane, often by forming pores or disrupting the lipid bilayer through mechanisms like the barrel-stave, toroidal-pore, or carpet models. medycynawet.edu.plmdpi.com This membrane disruption leads to leakage of intracellular contents and rapid cell death. medycynawet.edu.plmdpi.com
In contrast, this compound's primary target is an intracellular precursor molecule involved in cell wall synthesis (Lipid II), which is located within the membrane but not the membrane itself as the main site of action. frontiersin.orgglobalscientificjournal.comresearchgate.netresearchgate.netresearchgate.net While this compound interacts with the membrane to access Lipid II and form supramolecular traps, it does not induce significant membrane permeabilization or lysis at its effective concentrations. frontiersin.orgmedycynawet.edu.pl This distinction is significant as it may contribute to a reduced risk of non-specific toxicity to host cells, which have different membrane compositions compared to bacterial cells. frontiersin.org
Exploration of Additional Proposed Mechanistic Pathways
Beyond its well-established interaction with Lipid II and the subsequent inhibition of cell wall synthesis, research has explored other potential mechanisms or effects of this compound, including hypothesized interactions with ion channels.
This compound possesses a cysteine-stabilized alpha-beta (CSαβ) structure that resembles the structure of some animal toxins known to block potassium channels. globalscientificjournal.comnih.govresearchgate.netresearchgate.net This structural similarity led to investigations into whether this compound might also interact with ion channels. globalscientificjournal.comnih.govresearchgate.netresearchgate.net
Electrophysiological experiments have shown that this compound can block certain voltage-gated potassium channels, specifically demonstrating a dose-dependent block of the Kv1.3 channel. nih.govresearchgate.netresearchgate.netmdpi.com Studies suggest that this compound interacts with the extracellular pore region of the Kv1.3 channel, a binding site similar to that recognized by some animal toxin blockers. nih.govresearchgate.netresearchgate.net While this compound showed selective blocking activity towards Kv1.3, its activity on other potassium channel subtypes tested (Kv1.1, Kv1.2, IKCa, SKCa3, hERG, and KCNQ channels) was significantly weaker at the concentrations examined. nih.govresearchgate.net
Antimicrobial Spectrum and Efficacy of Plectasin in Preclinical Models
In Vitro Bactericidal and Bacteriostatic Activity against Gram-Positive Bacteria
Plectasin exhibits significant in vitro activity against a range of Gram-positive pathogens. researchgate.netasm.orgglobalscientificjournal.com Studies have determined its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various species. globalscientificjournal.commdpi.com
Efficacy against Staphylococcus Species, including Methicillin-Resistant Strains
This compound and its derivatives, such as NZ2114 and MP1102, have shown potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.comasm.orgdovepress.com NZ2114, a variant with three mutational sites, has demonstrated stronger activity against staphylococci compared to native this compound. frontiersin.orgmdpi.com
In vitro studies have reported MIC values for this compound and its derivatives against Staphylococcus aureus. For instance, NZ2114 has shown MIC values as low as 4 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Another derivative, Ple-AB, exhibited MIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria, including Staphylococcus species. nih.gov Some studies have shown that NZ2114 and MP1102 have improved antibacterial activity against S. aureus, particularly MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) strains, compared to the parental this compound peptide. researchgate.net
Time-kill studies have indicated that this compound derivatives can exhibit rapid bactericidal activity against S. aureus. For example, Ple-AB at 1× and 2× MIC was able to kill all tested strains within 4 hours, while at 4× MIC, it achieved 99% bactericidal activity within 2 hours, demonstrating faster killing compared to vancomycin (B549263) in one study. frontiersin.org
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound | Staphylococcus aureus | 0.113-1.8 mg/ml | 0.113 mg/ml | globalscientificjournal.com |
| This compound | Staphylococcus aureus ATCC 25923 | >1.8 mg/ml | >1.8 mg/ml | globalscientificjournal.com |
| This compound 4431-s | Staphylococcus aureus | 0.113 mg/ml | 0.113 mg/ml | globalscientificjournal.com |
| NZ2114 | Staphylococcus aureus | ≤ 4 | mdpi.com | |
| NZ2114 | Staphylococcus epidermidis | ≤ 4 | mdpi.com | |
| Ple-AB | Staphylococcus species | 2-16 | nih.gov | |
| PN7 | Staphylococcus aureus CVCC 546 | 1 | cabidigitallibrary.org | |
| PN7 | Staphylococcus aureus E48 | 1 | cabidigitallibrary.org | |
| PN7 | Staphylococcus aureus CICC 10473 | 4-8 | cabidigitallibrary.org | |
| PN7 | Staphylococcus hyicus NCTC 10350 | 4-8 | cabidigitallibrary.org | |
| PN7 | Staphylococcus aureus ATCC 43300 | 4-8 | cabidigitallibrary.org | |
| PN7 | Staphylococcus hyicus 437-2 | 4-8 | cabidigitallibrary.org | |
| PN7 | Staphylococcus aureus ATCC 25923 | 16 | cabidigitallibrary.org | |
| PN7 | Staphylococcus epidermidis ATCC 35984 | 16 | cabidigitallibrary.org | |
| NZ2114 | MRSA clinical isolates | 0.004-0.23 µM | 0.007-0.46 µM | usda.gov |
| MP1102 | MRSA clinical isolates | 0.004-0.23 µM | 0.007-0.46 µM | usda.gov |
| NZ2114 | S. aureus (various strains including MRSA) | 1-8 | dovepress.com | |
| AP114 (NZ2114) | S. aureus (14 strains) | 1-8 | dovepress.com | |
| AP138 | S. aureus (14 strains) | 0.125-4 | dovepress.com | |
| NZ2114 | Staphylococcus pseudintermedius | 0.23 µM | mdpi.com |
Activity against Streptococcus pneumoniae and other Streptococcus Species
This compound has demonstrated potent activity against Streptococcus pneumoniae, including strains resistant to conventional antibiotics. researchgate.netnih.govclinicaltrialsarena.comnih.govscientific.net Recombinant this compound has shown particular activity against Streptococcus pneumoniae in vitro. researchgate.net
Studies with this compound derivative Ple-AB have shown good antibacterial activity against Streptococcus species, including S. agalactiae, S. dysgalactiae, with MICs in the range of 2–4 µg/mL. nih.govfrontiersin.org NZ2114 has also shown efficacy against Streptococcus pneumoniae in preclinical models. asm.orgclinicaltrialsarena.com
| Compound | Strain | MIC (µg/mL) | Source |
| This compound | Streptococcus pneumoniae | Potent activity | researchgate.netnih.govclinicaltrialsarena.comnih.govscientific.net |
| Ple-AB | S. agalactiae ATCC13813 | 2-4 | nih.govfrontiersin.org |
| Ple-AB | S. dysgalactiae CVCC3938 | 2-4 | nih.govfrontiersin.org |
| Ple-AB | S. agalactiae CAU-FRI-2022-02 | 2-4 | nih.govfrontiersin.org |
| PN7 | Streptococcus suis CVCC 606 | 1 | cabidigitallibrary.org |
| PN7 | Streptococcus agalactiae CAU-FRI-4 | 1 | cabidigitallibrary.org |
Broader Spectrum Analysis against Other Gram-Positive Pathogens (e.g., Clostridium perfringens)
Beyond staphylococci and streptococci, this compound and its derivatives have been investigated for activity against other Gram-positive bacteria. This compound 4431-s showed significant activity against Enterococcus faecalis with an MIC of 0.056 mg/ml and an MBC of 0.056 mg/ml. globalscientificjournal.com NZ2114 has also demonstrated antimicrobial effects against Enterococcus faecalis and Enterococcus faecium. frontiersin.org
Studies have also explored the efficacy of this compound derivatives against Clostridium perfringens. NZ2114 has shown potent in vitro antibacterial activity against C. perfringens with a minimal inhibitory concentration of 0.91 µM and rapid activity, achieving a 99.9% reduction within 2 hours. nih.gov NZ2114 and MP1102 have shown higher antibacterial activity against some multidrug-resistant C. perfringens strains compared to this compound and certain traditional antibiotics. researchgate.netusda.govnih.gov
| Compound | Strain | MIC (µM) | MBC (µM) | Source |
| This compound 4431-s | Enterococcus faecalis | 0.056 mg/ml | 0.056 mg/ml | globalscientificjournal.com |
| This compound | Enterococcus faecium (penicillin-resistant) | Strong activity | jmb.or.krnih.gov | |
| NZ2114 | Enterococcus faecalis | Antimicrobial effect | frontiersin.org | |
| NZ2114 | Enterococcus faecium | Antimicrobial effect | frontiersin.org | |
| NZ2114 | Clostridium perfringens | 0.91 | nih.gov | |
| NZ2114 | C. perfringens CVCC 46, CVCC 51, CVCC 1137 | 0.91 | 0.91 | researchgate.netnih.gov |
| MP1102 | C. perfringens CVCC 46, CVCC 51, CVCC 1137 | 0.91 | 0.91 | researchgate.netnih.gov |
| This compound | C. perfringens CVCC 46, CVCC 51, CVCC 1137 | 1.81 | 1.81 | researchgate.netnih.gov |
| NZ2114 | C. perfringens JT1 | 0.23 or 0.46 | Equal to or lower than MIC | nih.gov |
| MP1102 | C. perfringens JT1 | 0.23 or 0.46 | Equal to or lower than MIC | nih.gov |
| This compound | C. perfringens JT1 | 0.23 or 0.46 | Equal to or lower than MIC | nih.gov |
| NZ2114 | C. perfringens clinical isolates | 0.05-1.33 µM | 0.91-7.28 µM | usda.gov |
| MP1102 | C. perfringens clinical isolates | 0.05-1.33 µM | 0.91-7.28 µM | usda.gov |
This compound has shown insignificant inhibitory effect on the growth of tested Gram-negative bacteria, including Escherichia coli, Proteus mirabilis, Acinectobacter baumanii, Salmonella typhi, and Pseudomonas aeruginosa. globalscientificjournal.com Similarly, the derivative PN7 showed very weak activity against Gram-negative bacteria. cabidigitallibrary.org
Antimycobacterial Activity of this compound Derivatives
While primarily known for activity against Gram-positive bacteria, some this compound derivatives have shown potential against mycobacteria. A this compound variant, NZX, has demonstrated activity against Mycobacterium tuberculosis in murine models and a bactericidal effect against multi-drug resistant M. tuberculosis at therapeutic concentrations. frontiersin.orgnih.gov NZX inhibited up to 74% of mycobacterial growth at a concentration of 6.3 µM in one study. nih.gov
Another derivative, NZ2114, also investigated for antimycobacterial potential, effectively killed mycobacteria at a minimal inhibitory concentration (MIC99) of 6.1 µM in vitro. frontiersin.org NZ2114 demonstrated synergy with first-line tuberculosis drugs isoniazid (B1672263) and ethambutol (B1671381) in checkerboard assays. frontiersin.org In a murine tuberculosis infection model, NZ2114 eliminated M. tuberculosis with a log reduction of 0.72 (81.14%) after three doses compared to untreated controls. frontiersin.org
| Compound | Strain | MIC99 (µM) | Growth Inhibition (%) at 6.3 µM | Source |
| NZX | Mycobacterium tuberculosis | Up to 74 | nih.gov | |
| NZ2114 | Mycobacteria | 6.1 | frontiersin.org |
Investigations into Intracellular Antimicrobial Efficacy in Host Cell Models
The ability of bacteria, particularly Staphylococcus aureus, to survive and replicate within host cells, including phagocytic cells, contributes to persistent and recurrent infections. frontiersin.orgnih.govresearchgate.net This has led to investigations into the intracellular activity of antimicrobial agents like this compound. frontiersin.orgnih.govresearchgate.net
Activity within Phagocytic Cells
This compound and its derivatives have been studied for their ability to target intracellular bacteria within phagocytic cells. In vitro studies using human THP-1 monocytes have shown that this compound maintains some intracellular antibacterial activity against S. aureus, although the efficacy was lower compared to extracellular killing. frontiersin.orgnih.govresearchgate.net The maximal relative efficacy (Emax) for this compound against S. aureus strains in THP-1 monocytes after 24 hours was reported as a 1.0- to 1.3-log reduction in CFU, whereas extracellular killing showed Emax values greater than 4.5-log CFU reduction. nih.gov
NZ2114 has also been shown to effectively target intracellular S. aureus in human THP-1 monocytes. frontiersin.org Studies using cultured mammary epithelial cells demonstrated that NZ2114 and MP1102 had intracellular bactericidal activities against S. aureus. frontiersin.org In a mouse peritonitis model, the intracellular activity of this compound was consistent with in vitro findings, showing an Emax of a 1.1-log CFU reduction. nih.gov NZ2114 has also shown intracellular activity similar to daptomycin (B549167) and superior to vancomycin against intracellular forms of susceptible bacteria in THP-1 monocytes. oup.com
| Compound | Host Cell Model | Bacterial Strain | Intracellular Efficacy (log reduction in CFU) | Source |
| This compound | Human THP-1 monocytes | Staphylococcus aureus | 1.0-1.3 | nih.govresearchgate.net |
| This compound | Mouse peritonitis model | Staphylococcus aureus | 1.1 | nih.gov |
| NZ2114 | Human THP-1 monocytes | Staphylococcus aureus | Effective targeting | frontiersin.org |
| NZ2114 | Bovine mammary epithelial cells | Staphylococcus aureus | Intracellular bactericidal activity | frontiersin.org |
| MP1102 | Bovine mammary epithelial cells | Staphylococcus aureus | Intracellular bactericidal activity | frontiersin.org |
| NZ2114 | Human THP-1 monocytes | S. aureus (susceptible) | Similar to daptomycin, superior to vancomycin | oup.com |
Performance in Experimental Animal Infection Models (Non-Clinical Human Trials)
Preclinical studies utilizing experimental animal infection models have provided valuable insights into the efficacy of this compound and its derivatives against various Gram-positive bacterial pathogens. These models serve as crucial steps in evaluating the potential of antimicrobial compounds before human clinical trials.
Studies in murine models have demonstrated the potent antimicrobial effect of this compound against Streptococcus pneumoniae, including strains resistant to conventional antibiotics. In experimental peritonitis and pneumonia models in mice, this compound was reported to be as efficacious as vancomycin and penicillin in clearing infections. researchgate.netnih.govnews-medical.netrcsb.org
A novel use of the mouse peritonitis model was employed to assess both the extra- and intracellular activity of this compound against Staphylococcus aureus. In this model, this compound showed intracellular antibacterial activity, with a maximal relative efficacy (Emax) of a 1.1-log CFU reduction. This was in accordance with in vitro findings using human THP-1 monocytes, although the efficacy against intracellular bacteria was less pronounced than against extracellular bacteria. ucl.ac.benih.govnih.govasm.org The parameter most strongly correlated with activity in this model was the ratio of the free peak concentration to the minimum inhibitory concentration (fCpeak/MIC). ucl.ac.benih.govasm.org Different dosing regimens in the mouse peritonitis model showed varying degrees of efficacy, with a single high dose demonstrating better extra- and intracellular bacterial reduction compared to fractionated lower doses. ucl.ac.benih.gov
Further research with NZ2114, a this compound derivative, in a neutropenic murine thigh infection model characterized its pharmacodynamic activity against Staphylococcus aureus and Streptococcus pneumoniae. Single-dose time-kill studies showed concentration-dependent killing and prolonged post-antibiotic effects against both pathogens. asm.orgnih.gov Escalating doses of NZ2114 led to a rapid reduction in viable bacterial counts in the thigh tissue. nih.gov Against S. pneumoniae, maximal killing ranged from 0.5 to 3.7 log10 CFU/thigh, while against S. aureus, it ranged from 0.5 to 1.7 log10 CFU/thigh over a similar dose range. nih.gov
The efficacy of NZ2114 has also been evaluated in a rabbit model of experimental infective endocarditis caused by methicillin-resistant Staphylococcus aureus (MRSA). Various intravenous regimens of NZ2114 significantly decreased MRSA densities in cardiac vegetations, kidneys, and spleen compared to untreated controls. asm.orgasm.orgnih.gov The efficacy in this model was dose-dependent. asm.orgnih.gov At a dose of 20 mg/kg, NZ2114 showed significantly greater efficacy than vancomycin and comparable efficacy to daptomycin. asm.orgasm.orgnih.gov Notably, higher dose regimens of NZ2114 prevented post-therapy relapse in target tissues, unlike vancomycin and daptomycin where bacterial counts continued to increase. asm.orgnih.gov
In a mouse model of S. aureus-induced mastitis, this compound-derived antimicrobial peptides, including NZ2114, demonstrated high efficacy. Both NZ2114 and MP1102 significantly reduced S. aureus numbers and inflammatory cell infiltration in mammary tissue after 24 hours of treatment, proving more effective than tetracycline (B611298) in reducing bacterial counts. frontiersin.org These peptides also showed intracellular bactericidal activities in cultured bovine mammary epithelial cells, suggesting their potential for treating intracellular S. aureus infections like mastitis. frontiersin.org
Studies in a murine model of acute Mycobacterium tuberculosis infection investigated the efficacy of NZX, another novel derivative of this compound. NZX significantly lowered the bacterial load within five days of treatment, demonstrating comparable efficacy to rifampicin (B610482) over the same period. researchgate.net
The influence of antidrug antibodies (ADAs) on this compound efficacy was assessed in the murine peritonitis model against Streptococcus pneumoniae. Even in animals with high levels of induced ADAs, this compound maintained a strong effect at a dose below the expected therapeutic level. nih.govresearchgate.net Some reduction in efficacy was observed at lower this compound concentrations in animals with high ADA levels. nih.govresearchgate.net
Combination studies in the neutropenic mouse thigh infection model explored the synergistic activities of this compound with beta-lactam or aminoglycoside antibiotics against methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. This compound in combination with amoxicillin (B794) or gentamicin (B1671437) significantly increased the kill rate and reduced CFU counts in thigh muscles compared to single-drug treatments. plos.org
These preclinical studies in various animal models highlight the promising efficacy of this compound and its derivatives against a range of Gram-positive bacterial infections, including those caused by resistant strains and intracellular pathogens. drugdiscoverynews.com
Summary of this compound/Derivative Efficacy in Animal Models
| Animal Model | Infection Type / Pathogen | This compound/Derivative | Key Findings | Source(s) |
| Murine Peritonitis | Streptococcus pneumoniae | This compound | Efficacious as vancomycin and penicillin; effective in naive and ADA-positive animals. | researchgate.netnih.govrcsb.orgnih.govresearchgate.net |
| Murine Peritonitis | Staphylococcus aureus | This compound | Showed intracellular activity (1.1-log reduction); efficacy correlated with fCpeak/MIC. | ucl.ac.benih.govnih.govasm.org |
| Murine Thigh Infection | Staphylococcus aureus, Streptococcus pneumoniae | NZ2114 | Concentration-dependent killing, prolonged PAE; rapid reduction in bacterial counts; dose-dependent efficacy. | asm.orgnih.gov |
| Rabbit Infective Endocarditis | MRSA (Staphylococcus aureus) | NZ2114 | Significantly decreased bacterial densities in cardiac vegetations, kidneys, spleen; dose-dependent; prevented relapse at higher doses. | asm.orgasm.orgnih.gov |
| Mouse Mastitis | Staphylococcus aureus | NZ2114, MP1102 | Significantly reduced bacterial numbers and inflammation; more effective than tetracycline; showed intracellular activity. | frontiersin.org |
| Murine Tuberculosis | Mycobacterium tuberculosis | NZX | Significantly lowered bacterial load; comparable efficacy to rifampicin over 5 days. | researchgate.net |
| Murine Thigh Infection | MSSA, MRSA (Staphylococcus aureus) | This compound + β-lactam/aminoglycoside | Synergistic activity observed with amoxicillin and gentamicin, leading to increased bacterial killing and reduced CFU counts. | plos.org |
Plectasin Derivatives, Analogs, and Structure Activity Relationships
Design and Development Strategies for Plectasin Analogs
The design of this compound analogs focuses on modifying the peptide sequence and structure to optimize its interaction with bacterial targets while minimizing undesirable effects. Several strategies are employed, including targeted amino acid substitutions, truncation, and the creation of hybrid peptide constructs nih.govmit.eduscispace.com.
Site-Directed Mutagenesis for Targeted Amino Acid Substitutions
Site-directed mutagenesis allows for the precise replacement of specific amino acid residues within the this compound sequence. This technique is used to investigate the role of individual amino acids in antimicrobial activity, stability, and toxicity mit.edunih.gov. By altering amino acids, researchers can modify physicochemical properties such as charge, hydrophobicity, and the propensity to form specific secondary structures, which are known to influence the biological activity of antimicrobial peptides (AMPs) nih.govresearchgate.netmit.edu. For instance, introducing positively charged residues into the hydrophilic face of a peptide can impact cytotoxicity and hemolytic activity mit.edu. Studies on AMPs have shown that substituting amino acids with positively charged residues like arginine (Arg) and lysine (B10760008) (Lys) can affect antimicrobial potency mit.edu.
Truncation and Fragment-Based Peptide Design
Truncation involves the removal of amino acid segments from the original peptide sequence to create shorter, potentially more stable, and less toxic derivatives nih.govscispace.com. This strategy can also help to identify minimal functional regions of the peptide responsible for antimicrobial activity nih.gov. Fragment-based design utilizes these active fragments as scaffolds for developing new analogs scispace.com. For example, a series of this compound derivatives were designed by truncating different fragments, resulting in peptides with 34–38 amino acids frontiersin.orgnih.gov. Analysis of these truncated peptides showed changes in isoelectric point, net charge, and increased hydrophobicity compared to native this compound frontiersin.orgnih.gov. One such derivative, Ple-AB, lacking four amino acids (Asn5, Gly6, Asp11, and Asp12), demonstrated good bactericidal activity against Gram-positive bacteria and improved trypsin resistance frontiersin.orgnih.gov.
Elucidation of Structure-Activity Relationships
Understanding how the structural features of this compound and its analogs relate to their biological activity is fundamental for rational design researchgate.net. Key physicochemical properties influencing AMP activity include charge, hydrophobicity, and amphipathicity mdpi.comnih.govresearchgate.netmit.edu.
Influence of Hydrophobicity and Amphipathicity on Activity
Hydrophobicity and amphipathicity are critical determinants of how AMPs interact with lipid membranes mdpi.comnih.govresearchgate.netmit.edu. Amphipathicity refers to the presence of both hydrophobic and hydrophilic regions in the peptide, which allows them to orient and interact with the lipid bilayer mdpi.comnih.govmdpi.com. This compound exhibits amphipathicity frontiersin.orgnih.gov. Hydrophobicity facilitates the insertion of the peptide into the bacterial membrane mdpi.com. However, there is a delicate balance; while increased hydrophobicity can enhance membrane interaction and activity, excessive hydrophobicity can lead to peptide self-aggregation and increased toxicity against host cells, including hemolysis mdpi.comnih.govmdpi.com. Optimizing the balance between charge, hydrophobicity, and amphipathicity is a key aspect of designing this compound analogs with improved therapeutic indices mdpi.commdpi.com. For example, the this compound derivative Ple-AB has increased hydrophobicity compared to native this compound nih.gov. Maintaining hydrophobicity within an optimal range is important for antibacterial activity and can help suppress cytotoxicity mit.edunih.gov.
| Derivative/Analog | Modification Strategy | Key Physicochemical Changes (vs. This compound) | Antimicrobial Activity (vs. This compound) | Other Notable Properties | Source |
| NZ2114 (AP114) | Mutation (3 sites) | Not explicitly detailed in snippets, but implied similar composition to AP138 dovepress.com | Stronger activity against staphylococci and streptococci frontiersin.orgdovepress.com | Bactericidal mode of action dovepress.com | frontiersin.orgdovepress.com |
| MP1102 | Not explicitly detailed | Not explicitly detailed | Potent activity against Gram-positive bacteria, effective against intracellular S. aureus frontiersin.orgnih.gov | Intracellular bactericidal activity frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Ple-AB | Truncation (lacks Asn5, Gly6, Asp11, Asp12) | 34-38 amino acids, isoelectric point 6.00-8.62, positive charge -1 to +3, increased hydrophobicity frontiersin.orgnih.gov | Good bactericidal activity against Gram-positive bacteria (MIC 2-16 μg/mL) frontiersin.orgnih.gov | Improved trypsin resistance, low hemolytic activity, low cytotoxicity frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| PN7 | Site Mutation (degenerate bases) | Not explicitly detailed | Strong activity against Gram-positive bacteria (MIC 1-16 μg/mL) nih.gov | High expression level (5.53 g/L), stable in vitro, no toxicity in mice nih.gov | nih.gov |
Role of Specific Amino Acid Residues in Lipid II Binding and Oligomerization
The antimicrobial action of this compound is intrinsically linked to its interaction with Lipid II. This interaction is mediated by a conserved hydrogen bond network involving specific amino acid residues. Key residues identified in the interaction with the pyrophosphate group of Lipid II through hydrogen bonding include Phe2, Gly3, Cys4, and Cys37. soton.ac.ukfrontiersin.orgnih.govmdpi.comdovepress.com Additionally, a salt bridge is formed between the side chain of His18 and the D-γ-glutamic acid of Lipid II, further contributing to the binding affinity. soton.ac.ukfrontiersin.orgnih.gov The N-terminus of this compound also plays a role in coordinating the pyrophosphate group of Lipid II through backbone amide protons. nih.gov
Recent studies have revealed a more intricate mechanism involving the oligomerization of this compound on bacterial membranes containing Lipid II. news-medical.netnih.govdrugdiscoverynews.com this compound forms dense supramolecular structures that trap Lipid II, preventing its escape and inhibiting cell wall synthesis. news-medical.netnih.gov This oligomerization and target binding are interdependent and are enhanced by the coordination of calcium ions to a prominent anionic patch on this compound. nih.govresearchgate.net This anionic patch, containing residues like Asp9, Glu10, Asp11, and Asp12, is unique to this compound compared to other known CSαβ defensins and is related to its ability to bind divalent cations and its antibacterial activity. uu.nl Mutations in this anionic patch, such as D9N, can cause significant chemical shift perturbations, particularly in regions that bind Ca2+ and residues suggested to bind the sugars of Lipid II. uu.nl The α-helix region (residues 13–21) is also implicated in the oligomerization of this compound. uu.nl
Optimization of this compound Analogs for Enhanced Biological Properties
Efforts to improve the therapeutic potential of this compound have focused on designing derivative peptides with enhanced biological properties. frontiersin.orgnih.govnih.gov This often involves the mutation or substitution of single or multiple amino acids, as well as truncation strategies. frontiersin.orgnih.gov
Improved Antimicrobial Potency against Resistant Strains
This compound and its derivatives have shown potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like Methicillin-resistant Staphylococcus aureus (MRSA). asm.orgresearchgate.netuu.nldovepress.com Derivatives such as NZ2114 (also known as AP114) and AP138 have demonstrated improved activity against staphylococci and streptococci, including resistant strains. dovepress.com NZ2114, a triple mutant of this compound (D9N, M13L, Q14R), exhibits dramatically increased activity against MRSA. uu.nl While the exact mechanism by which these mutations enhance efficacy is still being investigated, studies suggest that mutations like D9N can perturb the anionic patch and regions involved in Lipid II binding, while mutations in the α-helix region (M13L and Q14R) can affect oligomerization. uu.nl
Data on the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various bacterial strains highlight their potential against resistant pathogens.
| Compound | Target Bacteria | MIC Range (μg/mL) | Source |
| This compound | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | 0.007 - 1.8 | frontiersin.org |
| Ple-AB | Gram-positive bacteria | 2 - 16 | frontiersin.orgnih.govnih.gov |
| NZ2114 | Staphylococcus aureus, Staphylococcus epidermidis | 4 | mdpi.com |
| AP114 | Staphylococcus aureus, Streptococcus (including resistant strains) | 0.125 - 8 | dovepress.com |
| AP138 | Staphylococcus aureus (including MRSA) | 0.125 - 8 | dovepress.com |
| PN7 | Gram-positive bacteria | 1 - 16 | nih.gov |
Enhanced Enzymatic Stability (e.g., Trypsin Resistance)
A major challenge for peptide therapeutics is their susceptibility to enzymatic degradation, particularly by proteases in the gastrointestinal tract and tissues. nih.govnih.gov this compound itself is known to be trypsin-sensitive. nih.govmdpi.com Improving enzymatic stability is crucial for enhancing the druggability and bioavailability of this compound analogs. frontiersin.orgnih.govnih.gov
Derivative peptides have been engineered to exhibit improved resistance to enzymatic degradation. For instance, Ple-AB, a this compound derivative designed by truncation, showed excellent trypsin resistance, retaining approximately 50% of its initial activity after incubation with simulated intestinal fluids for 1 hour, which was three times greater than this compound and its other derivatives in a similar environment. frontiersin.orgnih.gov Encapsulation in drug delivery systems, such as PLGA nanoparticles, has also been explored to improve the enzymatic stability of this compound derivatives like NZ2114, increasing its tolerance to trypsin by 4.24-fold. mdpi.comresearchgate.net
Modified Bioavailability Characteristics
The bioavailability of antimicrobial peptides can be limited by factors such as enzymatic instability and low absorption. nih.govnih.gov Modifications to this compound and its derivatives aim to improve these characteristics.
Strategies to enhance bioavailability include structural modifications and the use of drug delivery systems. mdpi.commdpi.com While this compound and some of its early derivatives showed limited stability in simulated intestinal fluid, newer derivatives like Ple-AB have demonstrated improved stability, suggesting potential for oral administration. frontiersin.orgnih.gov The use of nanoparticles, such as PLGA nanoparticles for NZ2114, can protect the peptide from degradation and potentially improve its delivery and bioavailability in target areas like bacterial biofilms. mdpi.commdpi.com The physicochemical properties of AMPs, including charge and amphiphilicity, are closely related to their biological characteristics and can be modified through amino acid deletions or substitutions to obtain more efficient and stable peptides with potentially improved bioavailability. nih.gov
Table summarizing enzymatic stability data:
| Compound | Enzyme/Condition | Stability Observation | Source |
| This compound | Trypsin | Trypsin-sensitive, loses activity after 15-30 min in simulated intestinal fluid | nih.govmdpi.com |
| Ple-AB | Trypsin (simulated intestinal fluid) | Retained ~50% activity after 1 hour, 3x greater tolerance than this compound | frontiersin.orgnih.govnih.gov |
| NZ2114 | Trypsin | Retention of 18% after incubation with trypsin | mdpi.com |
| NZ2114 (PLGA encapsulated) | Trypsin | 4.24-fold increase in trypsin tolerance compared to free NZ2114 | mdpi.comresearchgate.net |
| AP138 | Trypsin | Can be cleaved by trypsin | dovepress.com |
Recombinant Expression and Production Technologies for Plectasin
Heterologous Expression Systems for Plectasin and its Derivatives
Heterologous expression systems are widely employed for producing recombinant proteins like this compound. The choice of expression system significantly impacts yield, purity, and the ability to perform necessary post-translational modifications, such as disulfide bond formation, which are crucial for this compound's biological activity. plos.orgasm.orgmdpi.com
Production in Pichia pastoris Systems
Pichia pastoris is a widely used yeast expression system known for its ability to achieve high cell densities, relatively inexpensive culture conditions, and capacity for secreting recombinant proteins, simplifying purification. It also possesses mechanisms for post-translational modifications, which can be advantageous for producing functional this compound, a cysteine-rich peptide with three disulfide bonds. frontiersin.orgasm.org
Studies have successfully expressed this compound and its derivatives, such as NZ2114 and MP1102, in P. pastoris. frontiersin.orgresearchgate.netnih.gov High yields have been reported, with one study achieving 1,309 mg/L for the NZ2114 derivative. frontiersin.orgnih.gov Another approach utilized a four-copy cassette of the this compound gene assembled via 2A peptides to boost expression levels in P. pastoris, resulting in a significant increase in total secreted protein containing this compound. researchgate.netnih.gov This strategy led to a 2.3 times higher yield compared to a single-copy cassette. researchgate.netnih.gov
Data from Pichia pastoris expression studies:
| This compound/Derivative | Expression Strategy | Reported Yield (mg/L) | Notes | Source |
| NZ2114 | Standard expression | 1,309 | High yield achieved. | frontiersin.orgnih.gov |
| This compound | Four-copy cassette (2A peptide) | ~426.3 (total protein) | 2.3x higher yield than single copy. researchgate.net | researchgate.netnih.gov |
| MP1102 | Constitutive expression (GAP promoter) | ~376.89 | Purified yield. nih.gov | nih.gov |
Production in Escherichia coli Systems
Escherichia coli is a popular host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and high expression levels. plos.org However, expressing AMPs like this compound in E. coli can present challenges, including potential toxicity of the peptide to the host cells, inefficient disulfide bond formation in the cytoplasm, and the formation of inclusion bodies. griffith.edu.auplos.org
To overcome these limitations, various strategies have been employed in E. coli systems. Expressing this compound as a fusion protein with tags like Thioredoxin (Trx) or SUMO can enhance soluble expression and facilitate purification. nih.govgriffith.edu.aujmb.or.kr One study successfully expressed this compound as a Trx fusion protein in E. coli, and the purified recombinant this compound showed comparable antimicrobial activity to chemically synthesized this compound. nih.govjmb.or.kr Another approach involved expressing this compound as inclusion bodies, particularly when using tandem repeats of the peptide sequence. plos.orgresearchgate.net This strategy can lead to high production yields, although it requires subsequent refolding steps to obtain biologically active peptide. plos.orgresearchgate.net A recent study utilized the CASPON technology to produce this compound in the periplasm of E. coli, facilitating the formation of disulfide bonds and simplifying purification. asm.orgasm.orgresearchgate.net
Data from Escherichia coli expression studies:
| This compound/Derivative | Expression Strategy | Reported Yield (g/L or % of total protein) | Notes | Source |
| This compound | Tandem repeat (inclusion bodies) | ~75 g/L (cell culture) | Requires refolding and cleavage. researchgate.netnih.gov | researchgate.netnih.gov |
| This compound | Thioredoxin (Trx) fusion (soluble) | High yield reported | Requires cleavage of tag. nih.govjmb.or.krscientific.net | nih.govjmb.or.krscientific.net |
| This compound | CASPON-tag (periplasmic expression) | Quantitative yields reported | Facilitates disulfide bond formation. asm.org | asm.orgasm.orgresearchgate.net |
Optimization of Recombinant Protein Yield and Purity
Optimizing recombinant this compound production involves fine-tuning various parameters within the chosen expression system. This includes optimizing culture media composition, induction conditions (e.g., inducer concentration, temperature, induction time), and fermentation strategies. nih.gov For P. pastoris, optimization studies have focused on carbon sources and media composition to improve yield. nih.gov In E. coli, strategies like codon optimization for the host organism and expressing the peptide as fusion proteins or in inclusion bodies contribute to higher yields and simplified initial purification steps. nih.govplos.orgjmb.or.krresearchgate.netscientific.net The use of specific fusion tags can also influence the solubility and subsequent purification efficiency of the recombinant peptide. griffith.edu.au Purification typically involves chromatography techniques, such as affinity chromatography (e.g., Ni-affinity for His-tagged fusion proteins) and ion exchange chromatography, to achieve high purity. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net
Strategies for Scaling Up this compound Production
Scaling up this compound production from laboratory-scale expression to industrial levels requires careful consideration of fermentation parameters, reactor design, and downstream processing. Both P. pastoris and E. coli systems are amenable to large-scale fermentation due to their ability to grow to high cell densities in bioreactors. frontiersin.orgplos.org Strategies for scaling up include optimizing fermentation conditions in larger vessels, developing efficient cell harvesting methods, and streamlining purification protocols to handle larger volumes of culture broth or cell lysate. frontiersin.orggriffith.edu.au The choice of expression strategy (e.g., secreted expression in P. pastoris vs. inclusion body formation in E. coli) can impact the complexity and cost of downstream processing at scale. frontiersin.orgplos.org
Development of Advanced Delivery Systems for this compound Stability and Target Accessibility
Despite successful recombinant production, the clinical application of peptide antibiotics like this compound can be limited by factors such as susceptibility to proteolytic degradation, short half-life, and challenges in reaching the target site. mdpi.comnih.govresearchgate.net Advanced delivery systems aim to address these limitations by protecting the peptide, improving its pharmacokinetic profile, and enhancing its accumulation at the site of infection. mdpi.comnih.gov
Nanoparticle Encapsulation Technologies (e.g., PLGA-based Systems)
Nanoparticle encapsulation technologies offer a promising approach for delivering this compound and its derivatives. mdpi.comnih.govnih.govrsc.org Poly(lactic-co-glycolic) acid (PLGA) is a widely used biocompatible and biodegradable polymer for nanoparticle formulation. mdpi.comnih.gov PLGA-based nanoparticles can encapsulate peptides, providing protection against premature degradation by proteases, controlling release, and potentially improving cellular uptake. mdpi.comnih.govnih.gov
Studies have demonstrated the successful encapsulation of this compound derivatives, such as NZ2114, into PLGA nanoparticles using methods like the double emulsion-solvent evaporation technique. mdpi.comnih.govnih.govmdpi.com These nanoparticles have shown high encapsulation efficiency and sustained peptide release over time. nih.govnih.govmdpi.com Encapsulation in PLGA has been shown to increase peptide retention and enhance resistance to enzymatic degradation. mdpi.comnih.govmdpi.com Furthermore, this compound-loaded PLGA nanoparticles have demonstrated improved antimicrobial efficacy, particularly against intracellular bacteria and biofilms, compared to the free peptide. mdpi.comnih.govnih.govmdpi.com
Data from PLGA nanoparticle encapsulation studies of NZ2114:
| Parameter | Result | Notes | Source |
| Encapsulation Efficiency | 71-90% | Achieved using double emulsion method. | nih.gov |
| Encapsulation Efficiency | 81.46 ± 7.42% | For specific formulation. nih.govmdpi.com | nih.govmdpi.com |
| Particle Size | 178.11 ± 5.23 nm | For specific formulation. nih.govmdpi.com | nih.govmdpi.com |
| Cumulative Release | 67.75% (over 120 hours) | In PBS for specific formulation. nih.gov | nih.gov |
| Trypsin Tolerance | 4.24-fold increase | Compared to free peptide. mdpi.comnih.govmdpi.com | mdpi.comnih.govmdpi.com |
Other nanoparticle systems, such as lipid nanocapsules (LNCs), have also been explored for delivering this compound derivatives, demonstrating efficient encapsulation and protection against enzymatic degradation. dovepress.comresearchgate.netdovepress.com
Assessment of Peptide Retention and Release Characteristics
Assessing the retention and release characteristics of this compound is crucial, particularly when developing delivery systems or evaluating its stability in various physiological environments. These assessments help understand how the peptide behaves in different matrices and how it is released over time.
Methods employed to assess peptide retention and release include:
Incubation in Biological Fluids: this compound or its derivatives can be incubated in biological fluids such as serum to determine their stability and retention. mdpi.comnih.gov The amount of intact peptide remaining after incubation for various time points is quantified. For example, studies have assessed the retention of this compound derivatives in different concentrations of serum (e.g., 12.5%, 25%, and 50%) over several hours. mdpi.com Encapsulation in delivery systems, such as PLGA nanoparticles, has been shown to increase peptide retention in serum, indicating improved stability. mdpi.com
Incubation with Proteases: To evaluate susceptibility to enzymatic degradation, this compound can be incubated with proteases like trypsin. mdpi.comdovepress.complos.org The percentage of intact peptide is quantified over time using techniques like reversed-phase HPLC. dovepress.com This assessment is important as AMPs can be sensitive to proteolytic digestion. plos.org Encapsulation can enhance tolerance to proteases. mdpi.com
Release from Delivery Systems: When this compound is incorporated into drug delivery systems (e.g., nanoparticles, hydrogels), its release profile is assessed. mdpi.comnih.gov This typically involves placing the loaded material in a release medium, such as phosphate-buffered saline (PBS), and quantifying the amount of peptide released into the medium over time using analytical techniques like ultraperformance liquid chromatography (UPLC) or high-pressure liquid chromatography (HPLC). mdpi.comdovepress.comnih.gov Release profiles can vary depending on the delivery system, often showing an initial burst release followed by a more sustained release phase. mdpi.com Cumulative release rates are calculated over extended periods. mdpi.com
Stability under Varying Conditions: The stability of this compound can also be assessed under different temperature and pH conditions by incubating the peptide in various buffers or at different temperatures and then measuring its remaining antibacterial activity or quantifying the intact peptide. nih.gov
Detailed research findings often involve quantifying the percentage of peptide retained or the cumulative percentage released over specific time intervals. These data can be presented in tables or graphs to illustrate the peptide's stability and release kinetics under different experimental conditions.
For instance, a study evaluating the release of the this compound derivative NZ2114 from a hybrid silicone-hydrogel material reported cumulative release rates over 14 days in PBS. nih.gov Another study investigating PLGA nanoparticles loaded with NZ2114 provided data on particle size, drug loading, encapsulation rate, and cumulative release rate over 120 hours in PBS. mdpi.com
The following table summarizes some representative data on peptide retention and release characteristics from available research:
| Peptide/Formulation | Condition | Time Point | Retention/Cumulative Release | Method Used | Source |
| NZ2114-NPs | 50% serum | Not specified | Increased by 24.12% (vs free NZ2114) | Not specified (comparison of retention) | mdpi.com |
| NZ2114-NPs | Trypsin tolerance | Not specified | Increased by 4.24-fold (vs free NZ2114) | Not specified (comparison of tolerance) | mdpi.com |
| NZ2114-NPs | PBS (Release Medium) | 120 hours | 67.75% (Cumulative Release) | Not specified (cumulative release rate) | mdpi.com |
| NZ2114 from IPN | PBS (Release Medium) | 14 days | ~42.9 - 46.1 µg (Total Released) | UPLC | nih.gov |
| AP138 (Free/Encapsulated) | Trypsin (1:2 trypsin:peptide) | Up to 4 hours | Quantification of intact peptide | Reversed-phase HPLC | dovepress.com |
These assessments provide valuable insights into the suitability of different production methods and delivery systems for maintaining the stability and controlling the release of this compound, which is essential for its potential therapeutic applications.
Evolutionary and Comparative Genomics of Plectasin
Phylogenetic Analysis of Plectasin within the Defensin (B1577277) Family
Phylogenetic analyses place this compound within the broader defensin family, specifically classifying it as an antibacterial ancient invertebrate-type defensin (AITD) mdpi.comfrontiersin.orgresearchgate.net. Defensins are broadly categorized into two superfamilies, cis- and trans-defensins, based on structural characteristics and evolutionary origins mdpi.comoup.comnih.gov. Fungal defensins, including this compound, belong to the cis-superfamily, which also includes defensins from plants, invertebrates, and bacteria mdpi.comoup.com.
Studies comparing the amino acid sequences of CSαβ defensins reveal clustering based on their mechanisms of action (antibacterial/antifungal) rather than strictly by phylogenetic origin ifremer.frresearchgate.net. For instance, this compound, an antibacterial fungal defensin, clusters with antibacterial defensins from invertebrates, suggesting a shared functional evolution despite originating from different phyla ifremer.frresearchgate.net. This clustering pattern highlights the preservation of antibacterial and antifungal functions across diverse lineages ifremer.frresearchgate.net.
Phylogenetic analysis of fungal defensin-like peptides (fDLPs) has identified several families, with this compound, micasin, and eurocin (B1576607) being classified as AITDs nih.gov. This classification is supported by sequence similarity and phylogenetic analysis with high bootstrap values nih.gov. The sharing of defensin types like AITDs between animals and fungi supports a closer evolutionary relationship, consistent with the Opisthokonta Hypothesis, which proposes a shared ancestry for fungi and animals nih.gov.
Comparative Studies with Invertebrate and Plant Defensins
Comparative genomics approaches have been instrumental in identifying this compound homologs in various fungal phyla, including Ascomycota, Zygomycota, Basidiomycota, and Glomeromycota mdpi.com. These fungal defensin-like peptides (fDLPs) can be assigned to subgroups of cis-defensins found in animals and plants mdpi.com. Notably, only fDLPs with sequences and structures closely resembling animal-derived AITDs, such as eurocin and micasin, have demonstrated antibacterial activity mdpi.com.
This compound shares significant sequence similarity (41–57%) with other defensins from fungi and invertebrates nih.gov. Comparative studies with invertebrate defensins, particularly those from arthropods and mollusks, have revealed a high degree of identity in mature defensin sequences ifremer.frresearchgate.net. For example, this compound exhibits high similarity (43-64% at the peptide level) to mature spider defensins belonging to the 'ancestral' class of invertebrate defensins researchgate.net. Oyster defensins, which are structurally highly similar to this compound, also share conserved residues involved in Lipid II binding, suggesting a common mechanism of action and potentially a common genetic origin for antibacterial defensins in fungi, mollusks, and arthropods ifremer.frnih.gov.
While cis-defensins are found in plants, invertebrates, fungi, and bacteria, trans-defensins are primarily found in vertebrates mdpi.com. Evolutionarily, cis- and trans-defensins might have originated from a common ancestor, although evidence also suggests they could represent two independent superfamilies with similarities arising from convergent evolution mdpi.comoup.comnih.gov. Plant defensins, often referred to as γ-thionins, are also cysteine-rich AMPs with a CSαβ motif, suggesting a conserved structural scaffold across kingdoms oup.comresearchgate.net.
Identification of Conserved Structural and Functional Motifs across Evolutionary Lineages
This compound, like many other defensins, possesses a characteristic cysteine-stabilized α-helix and β-sheet (CSαβ) fold mdpi.comresearchgate.netfrontiersin.org. This structural motif, consisting of an α-helix packed against an antiparallel β-sheet and stabilized by disulfide bonds, is a unifying feature across many cysteine-rich AMPs oup.comifremer.fr. This compound contains three disulfide bonds (Cys4-Cys26, Cys11-Cys33, and Cys15-Cys35 in the context of one study) that are essential for its biological function and contribute to its stable structure asm.orgnih.govfrontiersin.org.
Conserved amino acid residues and motifs are crucial for the function of defensins. In this compound and related antibacterial defensins, certain residues involved in interaction with the bacterial cell wall precursor Lipid II are conserved ifremer.frnih.govuu.nl. For instance, in oyster defensins, residues Phe2, Gly3, Cys4, and Cys25, which are involved in this compound's interaction with Lipid II, are conserved, highlighting functional constraints under purifying selection ifremer.frnih.gov. The γ-core, an antiparallel β-sheet containing a conserved Gly-Xaa-Cys triad, is another unifying structural signature found in virtually all known classes of cysteine-stabilized AMPs, underscoring its importance in membrane interaction ifremer.fr.
Multiple sequence alignments of this compound with other antibacterial ancient invertebrate-type defensins (AITDs) reveal conserved sequences and the CSαβ motif researchgate.netnih.gov. While the number of cysteines can vary in antibacterial defensins (from six to eight), this variation does not necessarily alter their biological properties or spectrum of activity researchgate.net. The conserved disulfide bonding patterns are key to defining the physicochemical properties and stability of defensins researchgate.net.
Implications for the Diversification of Antimicrobial Peptides
The evolutionary history of this compound and its related defensins provides valuable insights into the diversification of AMPs. The presence of similar defensin types (like AITDs) in phylogenetically distant organisms such as fungi and invertebrates suggests either a very ancient origin for these defense molecules or convergent evolution nih.govoup.comifremer.frresearchgate.net. The Opisthokonta hypothesis supports a shared ancestry between fungi and animals, which could explain the presence of similar defensins nih.gov. However, evidence also suggests that the similarities between cis- and trans-defensins may have arisen through convergent evolution, where similar structures and functions evolved independently oup.comnih.gov.
Gene duplication and subsequent divergence have played a significant role in the diversification and expansion of defensin families in various organisms nih.govifremer.frnih.gov. In invertebrates like oysters and insects, mechanisms such as recombination events, allelic polymorphism, and gene duplication have contributed to defensin diversity ifremer.fr. The evolution of the classic CSαβ motif through duplication and divergence has produced diverse clusters of paralogous genes ifremer.fr.
The clustering of CSαβ defensins based on their antibacterial/antifungal activity rather than strict phylogeny indicates that functional constraints related to target interaction have been strong drivers of diversification ifremer.frresearchgate.net. The targeting of essential and conserved bacterial components like Lipid II by this compound and other antibacterial defensins exemplifies how convergent evolution can lead to similar mechanisms of action in distantly related AMPs ifremer.frnih.govuu.nl.
The study of this compound's evolution and its comparison with other defensins across kingdoms highlights the remarkable adaptability of the defensin fold and the diverse evolutionary strategies employed to generate peptides with potent antimicrobial activities against a wide range of pathogens.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16132341 |
| Nisin | 16129575 |
| Vancomycin (B549263) | 14928 |
| Daptomycin (B549167) | 16129735 |
| Eurocin | Not readily available (often discussed in context of this compound) |
| Micasin | Not readily available (often discussed in context of this compound) |
| Lipid II | 24896347 |
Data Tables
While the text describes sequence similarities and clustering patterns, explicit numerical data tables for phylogenetic distances or sequence identities across a broad range of defensins were not consistently provided in a format suitable for direct extraction into a single comprehensive table. However, some specific similarity percentages were mentioned:
this compound shares 41–57% sequence similarity with 12 other similar defensins from fungi and invertebrates nih.gov.
Oyster defensins share only 54–58% sequence identity with this compound, yet key residues are conserved nih.gov.
this compound exhibits 43-64% peptide-level similarity to mature spider defensins researchgate.net.
A conceptual representation of sequence similarity based on the search results could be presented as:
| Peptide Group | Organisms Included | This compound Sequence Similarity Range |
| Fungal and Invertebrate Defensins | Fungi, Mussels, Dragonflies, Spiders, Scorpions, Ticks | 41–57% nih.gov |
| Oyster Defensins | Crassostrea gigas | 54–58% nih.gov |
| Mature Spider Defensins | Various spider species | 43–64% researchgate.net |
Potential Non Human Therapeutic and Biotechnology Applications of Plectasin
Applications in Animal Health and Livestock Production
The drive to reduce antibiotic use in livestock has spurred research into alternatives that can maintain animal health and productivity. Plectasin has emerged as a promising candidate due to its antimicrobial properties and beneficial effects on gut health.
This compound has been evaluated as a dietary supplement in poultry, demonstrating positive effects on key production parameters. Antimicrobial peptides (AMPs) like this compound are considered important alternatives to in-feed antibiotics for their ability to improve growth performance, gut microflora, and intestinal morphology. nih.gov
In studies involving broiler chickens, dietary supplementation with recombinant this compound led to a significant increase in average daily gain and a decrease in the feed-to-gain ratio. researchgate.netnih.gov These improvements in growth performance are linked to enhanced intestinal health. This compound supplementation was found to increase the height of the villi and decrease the depth of the crypts in the jejunum, leading to a higher villus-to-crypt ratio. nih.govfrontiersin.org This morphological change indicates a larger surface area for nutrient absorption and a more efficient digestive system. feedandadditive.com Furthermore, this compound was shown to increase the activity of digestive enzymes such as lipase (B570770) and trypsin. nih.gov
Research in yellow-feathered chickens yielded similar positive outcomes. Chickens receiving a diet supplemented with this compound showed improved average daily gain and a better feed-to-gain ratio over a 63-day period. nih.govfrontiersin.org The study also highlighted this compound's role in modulating gut microbiota by reducing populations of Escherichia coli in the ileum and increasing the ratio of beneficial Lactobacilli to E. coli. frontiersin.org
Table 1: Effects of this compound as a Feed Additive in Poultry
| Animal Model | Key Findings | Reference |
|---|---|---|
| Broiler Chickens | Increased average daily gain; Decreased feed-to-gain ratio; Increased villus height and decreased crypt depth in jejunum; Reduced Escherichia coli and total aerobic bacteria in ileum and cecum. | researchgate.netnih.gov |
| Yellow-Feathered Chickens | Improved average daily gain and feed-to-gain ratio; Increased villus-to-crypt ratio in ileum, jejunum, and duodenum; Reduced E. coli concentration in the ileum. | nih.govfrontiersin.org |
This compound and its derivatives exhibit potent activity against several significant animal pathogens, positioning them as potential alternatives to conventional antibiotics for treating infections in livestock. Staphylococcus aureus, a versatile pathogen, can cause a range of infections in both humans and animals. nih.govfrontiersin.org this compound has demonstrated intracellular activity against S. aureus, a crucial feature for combating persistent infections. nih.gov
The this compound derivative NZ2114 has shown particular promise. It displays potent antimicrobial activity against Streptococcus suis, a major swine pathogen responsible for conditions like meningitis, arthritis, and septicemia. nih.gov Another significant pathogen in dairy cattle is Streptococcus dysgalactiae, a cause of bovine mastitis. NZ2114 has been shown to be effective against S. dysgalactiae and its biofilms, suggesting its potential for treating intramammary infections. nih.gov Laboratory studies have confirmed this compound's high efficacy against bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes, including strains resistant to traditional antibiotics. researchgate.netxagena.it
A truncated derivative, Ple-AB, was found to have good bactericidal activity against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL. nih.govfrontiersin.org It was particularly effective against Streptococcus agalactiae and S. dysgalactiae, with MICs in the range of 2–4 μg/mL. frontiersin.org
Table 2: In Vitro Activity of this compound Derivatives Against Animal Pathogens
| Derivative | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| NZ2114 | Streptococcus suis | 0.03–0.06 μmol/L | nih.gov |
| Ple-AB | Streptococcus agalactiae | 2–4 μg/mL | frontiersin.org |
| Ple-AB | Streptococcus dysgalactiae | 2–4 μg/mL | frontiersin.org |
| Ple-AB | Staphylococcus aureus | 4–16 μg/mL | frontiersin.org |
This compound as a Research Tool in Antimicrobial Resistance Studies
This compound's highly specific mode of action makes it an invaluable tool for research into bacterial cell wall synthesis and mechanisms of antimicrobial resistance. Unlike many antimicrobial peptides that act non-specifically on the cell membrane, this compound precisely targets Lipid II. nih.govdrugdiscoverynews.com Lipid II is an essential precursor molecule for the synthesis of peptidoglycan, the main component of the bacterial cell wall. uu.nlzmescience.com
This specificity allows researchers to study the consequences of disrupting peptidoglycan synthesis at a distinct point. By observing how bacteria respond to the inhibition of Lipid II utilization, scientists can gain insights into resistance pathways. Because Lipid II is a highly conserved and essential molecule, bacteria are less likely to develop resistance by modifying the target itself. drugdiscoverynews.com This makes this compound a stable tool for probing the fundamental biology of the bacterial cell wall and for studying how bacteria might develop non-target-based resistance mechanisms to cell wall-active antibiotics.
Insights for the Rational Design of Novel Antimicrobial Agents
The unique structural and functional characteristics of this compound provide a blueprint for the rational design of new antimicrobial drugs. Its scaffold and mechanism of action offer novel strategies to overcome existing antibiotic resistance.
Recent research has revealed that this compound's interaction with Lipid II is more complex than a simple one-to-one binding event. uu.nl It employs a "Velcro-like" mechanism where this compound molecules self-assemble into large, dense supramolecular structures on the bacterial membrane. uu.nlnews-medical.net These structures effectively trap Lipid II molecules, preventing them from being used in cell wall construction. news-medical.net Even if an individual Lipid II molecule detaches from a single this compound peptide, it remains trapped within the larger complex, unable to escape. uu.nlnews-medical.net
This discovery provides a paradigm shift for drug design. It suggests that future efforts should not only focus on optimizing the binding of a drug to its target but also on engineering the drug's ability to self-assemble efficiently into these highly avid superstructures. news-medical.net This "Velcro-mechanism" offers a strategy to create more potent antibiotics that bacteria will find difficult to evade. uu.nl The process is further enhanced by the presence of calcium ions, which bind to this compound and improve its structural organization and antibacterial effectiveness. zmescience.comnews-medical.net
The this compound molecule serves as a robust scaffold for creating new peptide-based drugs. Its compact, disulfide-rich structure is stable and can be modified to enhance its properties. nih.gov Researchers are using the this compound framework to design derivatives with improved druggability, such as increased resistance to degradation by proteases. nih.govnih.gov
Truncation is one strategy used to create smaller, potentially more effective derivatives like Ple-AB, which retains potent antibacterial activity while showing improved stability. nih.govfrontiersin.org Another approach involves backbone engineering, where artificial amino acids are incorporated to create proteomimetic analogues. This has been shown to yield variants that reproduce the fold and function of the natural this compound but possess greater stability against proteolytic enzymes, a key hurdle for peptide-based therapeutics. nih.gov By using the this compound scaffold, scientists can develop novel antimicrobial agents that retain the specific Lipid II targeting mechanism while having enhanced pharmacological properties. nih.gov
Biotechnology and Industrial Production Perspectives
The transition of this compound from a promising antimicrobial peptide to a viable therapeutic or biotechnological product hinges on the development of efficient and scalable production methods. As a 40-amino-acid peptide with three essential disulfide bonds, its production requires expression systems capable of correct protein folding and post-translational modifications. nih.gov Research has primarily focused on recombinant DNA technology to achieve commercially viable yields. nih.govresearchgate.netrcsb.org
Various microbial expression systems have been explored for the heterologous production of this compound, with the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris being the most prominent hosts.
Expression in Escherichia coli
E. coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. Early efforts to produce this compound in E. coli involved expressing it as a fusion protein to overcome potential toxicity to the host and to simplify purification. One approach utilized a thioredoxin (Trx) fusion tag. nih.govscientific.net In this system, the this compound coding sequence was cloned into a pET32a(+) vector and expressed with the Trx tag. nih.gov The resulting soluble fusion protein was then purified using Ni²⁺-chelating affinity chromatography, followed by enzymatic cleavage with Factor Xa protease to release the mature this compound. nih.gov
More recent advancements have employed other fusion tag technologies, such as the CASPON™ platform. nih.govasm.org This process also allows for the production of this compound in E. coli, followed by a tailored downstream purification process. nih.gov This process involves capturing the CASPON-tagged this compound via Immobilized Metal Affinity Chromatography (IMAC), followed by enzymatic tag cleavage. nih.govresearchgate.net
Expression in Pichia pastoris
The yeast Pichia pastoris is another popular expression host, particularly for proteins requiring disulfide bonds, as it offers efficient secretion and a eukaryotic protein folding environment. researchgate.net Researchers have successfully expressed recombinant this compound in P. pastoris, achieving a total secretion of 0.748 g/L after 120 hours of induction in a fermenter. frontiersin.org
To further enhance production levels, strategies involving multi-copy gene cassettes have been implemented. One study constructed a four-copy cassette of the this compound gene using a 2A self-processing peptide assembly. nih.gov The resulting P. pastoris strain, 4Ple-61, secreted 183.2 mg/L of total protein (with 60.8% being this compound) at the flask level. nih.gov When scaled up to a 5-L fermenter, this strain yielded as high as 426.3 mg/L of total protein within 120 hours. researchgate.netnih.gov In another study focusing on a truncated this compound derivative, Ple-AB, high-density expression in a 5-L fermenter resulted in a total protein amount of 2.9 g/L after 120 hours. frontiersin.org
Downstream Processing and Purification
The following table summarizes the reported yields of this compound and its derivatives in different recombinant expression systems.
| Expression Host | Expression Strategy | Product | Reported Yield | Reference |
| Pichia pastoris | Single-copy expression | This compound | 0.748 g/L | frontiersin.org |
| Pichia pastoris | Four-copy cassette (2A peptide) | This compound | 183.2 mg/L (flask) | nih.gov |
| Pichia pastoris | Four-copy cassette (2A peptide) | This compound | 426.3 mg/L (5-L fermenter) | nih.gov |
| Pichia pastoris X-33 | High-density fermentation | Ple-AB (derivative) | 2.9 g/L (5-L fermenter) | frontiersin.org |
| Escherichia coli | Trx fusion protein | This compound | Not specified | nih.gov |
| Escherichia coli | CASPON™ platform | This compound | 45% overall process yield | nih.gov |
Challenges in Industrial Production
Scaling up this compound production for industrial applications presents several challenges.
Disulfide Bond Formation: The correct formation of the three intramolecular disulfide bonds is crucial for this compound's antimicrobial activity, requiring an expression and purification environment that maintains the proper redox state. nih.gov
Purification Efficiency: Multi-step purification processes, while effective, can lead to a reduction in the final product yield. nih.gov
Regulatory and Quality Control: For therapeutic applications, production must adhere to stringent Good Manufacturing Practice (GMP) standards, requiring robust process control, quality assurance, and management of raw material sourcing and the supply chain. biosynth.com
Future research will likely focus on optimizing fermentation conditions, developing more efficient and cost-effective purification strategies, and exploring tag-free expression systems to streamline the production of this potent antimicrobial peptide.
Future Directions in Plectasin Research
Advanced Structural and Mechanistic Studies to Refine Understanding
Further detailed structural and mechanistic studies are crucial to fully elucidate plectasin's interaction with bacterial membranes and Lipid II. Recent research has revealed that this compound doesn't merely bind to Lipid II in a simple lock-and-key manner but forms dense supramolecular complexes on bacterial membranes containing Lipid II, effectively trapping the target molecule. news-medical.netuu.nlresearchgate.net This "Velcro-like" action prevents Lipid II from escaping, even if individual bonds are broken. news-medical.net
Advanced biophysical techniques, such as solid-state NMR and atomic force microscopy (AFM), have been instrumental in mapping the formation of these structures. news-medical.netuu.nl Future studies will likely continue to employ and refine these techniques to gain higher-resolution insights into the dynamic process of this compound self-assembly and its interaction with the bacterial membrane environment. The role of calcium ions in enhancing this compound's antibacterial activity by coordinating with specific regions and inducing structural changes is another area requiring further investigation. news-medical.netuu.nl Understanding these intricate details at the molecular level is essential for rational design of more effective analogs. Future research will also explore how the hinge of the N-loop and the β-loop/β-sheet region partition into the lipid bilayer, as these regions may be involved in Lipid II binding. researchgate.net
Exploration of Immunomodulatory Properties and Host Interactions
Beyond its direct antimicrobial activity, this compound, like other host defense peptides (HDPs), may possess immunomodulatory properties. ubc.camdpi.comtandfonline.com While the primary role of some HDPs in vivo is thought to be signaling mediators involved in innate immune defenses ubc.ca, the specific immunomodulatory effects of this compound and its interactions with host immune cells and molecules require further exploration.
Research into the immunomodulatory responses in this compound-supplemented organisms, such as broiler chickens, has indicated positive effects on gut mucosal barriers, early innate immunity, and humoral immune response, evidenced by increased goblet cell counts and serum immunoglobulin Y (IgY) titers. researchgate.net Future studies will aim to precisely define the mechanisms by which this compound modulates immune responses, identify the specific host cell targets and signaling pathways involved, and assess the potential for this compound or its derivatives to be used not only as direct antimicrobials but also as immunomodulatory agents to enhance host defense against infections. ubc.camdpi.com
Development of Next-Generation this compound Analogs with Broadened Spectrum
This compound demonstrates potent activity primarily against Gram-positive bacteria. michaeljournal.noresearchgate.netdrugdiscoverynews.com A significant area of future research involves the development of next-generation this compound analogs with a broadened spectrum of activity, potentially including Gram-negative bacteria, which are challenging due to their outer membrane. drugdiscoverynews.com
Efforts are underway to design and construct this compound derivatives and hybrids with improved properties, such as enhanced antimicrobial activity, reduced cytotoxicity, and increased stability against proteolytic degradation. researchgate.netnih.gov Truncation and amino acid substitution have been explored as strategies to improve druggability, including trypsin resistance. nih.govfrontiersin.org For example, a truncated derivative, Ple-AB, showed good bactericidal activity against Gram-positive bacteria and improved trypsin resistance. nih.govfrontiersin.org
Future analog design will leverage the refined understanding of this compound's structure-activity relationships and its unique "Velcro-like" mechanism. news-medical.netdrugdiscoverynews.com This includes optimizing both the target binding region and the regions responsible for self-assembly and membrane interaction. researchgate.netdrugdiscoverynews.com The incorporation of non-natural amino acids or cyclization are also potential strategies to enhance stability and activity. mdpi.comresearchgate.netfrontiersin.org
Research on proteomimetic variants with engineered backbone connectivity aims to recreate the fold and function of this compound with improved properties like oxidative folding efficiency and resistance to hydrolysis. researchgate.net
Here is a table summarizing some research findings on this compound derivatives:
| Derivative | Design Strategy | Key Finding(s) | Reference |
| NZ2114 | Improved derivative | Enhanced serum stability, extended in vivo half-life, potent activity in animal models. | frontiersin.org |
| MP1106 | Derivative | Showed stronger antimicrobial activity to some extent due to high cell-penetrating peptide (CPP) activity. | nih.govfrontiersin.org |
| Ple-AB | Truncation | Good bactericidal activity against Gram-positive bacteria, excellent trypsin resistance, low cytotoxicity. | nih.govfrontiersin.org |
| P2 | Mutant | Potent antibacterial activity against S. dysgalactiae, rapid bactericidal action, low toxicity, no resistance development observed over 30 days, high stability. | researchgate.net |
| Proteomimetic Variants | Engineered backbone connectivity | Tertiary fold indistinguishable from this compound, potent activity against Gram-positive bacteria, low mammalian cell toxicity, improved oxidative folding efficiency and resistance to proteolytic hydrolysis. | researchgate.net |
Integration with Computational Biology and Machine Learning for Peptide Design
Computational biology and machine learning are becoming increasingly important tools in antimicrobial peptide research and design. mdpi.comresearchgate.netmdpi.com Future this compound research will heavily integrate these approaches to accelerate the discovery and optimization process. researchgate.netmdpi.com
Algorithms based on machine learning can analyze the physicochemical properties of peptides, such as net charge, hydrophobicity, amphipathicity, and secondary structure, to predict antimicrobial activity. mdpi.com These tools can screen large datasets of potential peptide sequences and identify promising candidates for synthesis and testing. mdpi.comresearchgate.net
For this compound, computational methods can be used to:
Predict the impact of amino acid substitutions or truncations on structure, stability, and activity.
Design peptides with optimized properties for specific targets or broader spectrum activity.
Model the interaction of this compound and its analogs with bacterial membranes and Lipid II at an atomic level.
Predict potential toxicity or off-target effects. researchgate.net
The application of advanced techniques like generative adversarial networks (GANs) and reinforcement learning holds potential for revolutionizing the de novo design of this compound-inspired peptides with desired characteristics. researchgate.net Integrating computational predictions with experimental validation will be key to efficiently developing next-generation this compound therapeutics.
Here is a table illustrating the application of computational approaches in peptide research, relevant to future this compound studies:
| Computational Approach | Application in Peptide Research | Relevance to this compound Research | Reference |
| Machine Learning Algorithms | Predicting antimicrobial activity based on peptide properties. | Identifying promising this compound analog sequences with enhanced activity or broadened spectrum. | mdpi.comresearchgate.net |
| Molecular Docking | Modeling peptide-target interactions in 3D space. | Understanding the binding of this compound/analogs to Lipid II and bacterial membranes. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Relating peptide structure to biological activity for optimization. | Guiding the design of this compound analogs with improved efficacy and reduced toxicity. | tandfonline.comresearchgate.net |
| De novo Peptide Design Tools | Generating novel peptide sequences with desired properties. | Designing entirely new peptides inspired by this compound's mechanism but with novel sequences. | mdpi.comresearchgate.net |
| Molecular Dynamics Simulations | Simulating peptide behavior in different environments. | Studying the dynamics of this compound self-assembly and membrane interaction. | - |
Q & A
Q. How should researchers design multi-institutional studies to ensure reproducibility in this compound's biophysical characterization?
- Methodological Answer : Establish a shared protocol repository detailing buffer formulations (e.g., 20 mM sodium acetate, pH 3.5), instrument calibration standards (e.g., BSA for DLS), and data normalization methods. Use blinded sample exchanges between labs to control for technical variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
